molecular formula C10H9N3O B8671681 8-Aminoquinoline-2-carboxylic acid amide

8-Aminoquinoline-2-carboxylic acid amide

Cat. No. B8671681
M. Wt: 187.20 g/mol
InChI Key: ZJCFXKIDPHPZNA-UHFFFAOYSA-N
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Patent
US07329753B2

Procedure details

Analogously to Example 37, 120 mg (0.59 mmol) of 8-aminoquinoline-2-carboxylic acid methyl ester is reacted with 10 ml of a 7N methanolic ammonia solution. After purification on silica gel with hexane-ethyl acetate, 79 mg (72% of theory) of the product is obtained.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[C:8]([NH2:15])[CH:9]=[CH:10][CH:11]=2)[N:6]=1)=O.[NH3:16]>>[NH2:15][C:8]1[CH:9]=[CH:10][CH:11]=[C:12]2[C:7]=1[N:6]=[C:5]([C:3]([NH2:16])=[O:2])[CH:14]=[CH:13]2

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
COC(=O)C1=NC2=C(C=CC=C2C=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After purification on silica gel with hexane-ethyl acetate, 79 mg (72% of theory) of the product
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
Smiles
NC=1C=CC=C2C=CC(=NC12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.